![molecular formula C6H7BrN2O3 B2780307 Ethyl 3-amino-4-bromo-1,2-oxazole-5-carboxylate CAS No. 2090361-11-6](/img/structure/B2780307.png)
Ethyl 3-amino-4-bromo-1,2-oxazole-5-carboxylate
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Description
Ethyl oxazole carboxylates are a class of organic compounds that contain an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . They are used as pharmaceuticals, organic intermediates, and in organic light-emitting diodes .
Synthesis Analysis
The synthesis of oxazoles often involves the reaction of an α-amino acid with an arylacetylene in the presence of a copper salt and iodine . This reaction involves the generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
The molecular structure of ethyl oxazole carboxylates generally consists of a five-membered oxazole ring attached to an ethyl carboxylate group . The exact structure would depend on the specific substituents on the oxazole ring.Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including direct arylation and alkenylation . The regioselectivity of these reactions can be controlled by the choice of solvent and the use of task-specific phosphine ligands .Physical And Chemical Properties Analysis
Ethyl oxazole carboxylates are generally soluble in water . The exact physical and chemical properties would depend on the specific substituents on the oxazole ring.Safety and Hazards
Ethyl oxazole carboxylates may pose certain hazards. For example, they may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .
Future Directions
The future directions in the research and development of ethyl oxazole carboxylates could involve the development of more efficient and eco-friendly synthetic routes , as well as the exploration of their potential applications in various fields such as pharmaceuticals, organic light-emitting diodes, and organic synthesis .
properties
IUPAC Name |
ethyl 3-amino-4-bromo-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-6(10)4-3(7)5(8)9-12-4/h2H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMVCELCMNGSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NO1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-bromo-1,2-oxazole-5-carboxylate |
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